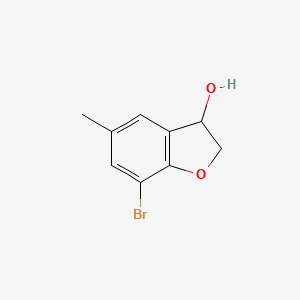

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

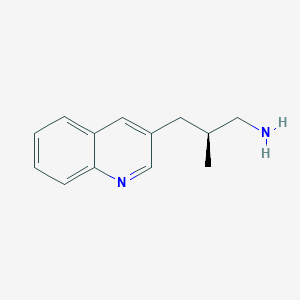

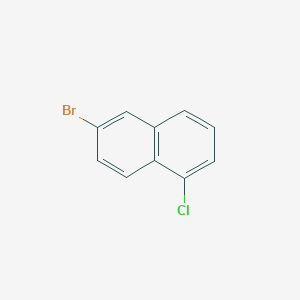

“7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol” is a chemical compound with the CAS Number: 1491101-20-2 . It has a molecular weight of 229.07 . It is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol . The InChI Code is 1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 229.07 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Anticancer Activity

Benzofuran derivatives, including 7-bromo-2,3-dihydrobenzofuran, have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited substantial cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Researchers continue to investigate its potential as an anticancer agent.

Antimicrobial Properties

The 4-position of benzofuran can be substituted with halogens or hydroxyl groups, leading to good antimicrobial activity . This suggests that 7-bromo-2,3-dihydrobenzofuran may have applications in combating bacterial and fungal infections .

Synthetic Chemistry and Drug Prospects

Benzofuran compounds serve as a fundamental structural unit in various biologically active natural medicines and synthetic chemicals. Novel methods for constructing benzofuran rings have been discovered, enabling the synthesis of complex polycyclic benzofuran compounds. Researchers are exploring these compounds as potential drug lead candidates .

Anti-Hepatitis C Virus Activity

A recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus (HCV) activity. This finding suggests its potential as an effective therapeutic drug for HCV .

Chemical Synthesis Strategies

Researchers have developed novel synthetic routes for constructing benzofuran rings. For example, a unique free radical cyclization cascade allows the synthesis of complex benzofuran derivatives. Additionally, proton quantum tunneling has been employed to construct benzofuran rings with high yield and fewer side reactions .

Total Synthesis of Natural Products

Benzofuran derivatives are essential components of natural products. Total synthesis efforts have focused on compounds containing benzofuran rings. Key transformations involve copper-mediated and palladium-catalyzed coupling reactions, leading to the synthesis of diverse benzofuran-containing molecules .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, indicating a complex interaction with biological targets .

Biochemical Pathways

Benzofuran derivatives have been associated with a broad range of clinical uses, suggesting that they may impact multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .

特性

IUPAC Name |

7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGOJVQIMCGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)